4-(1-Methylvinyl)cyclohex-1-ene-1-ethyl formate
Description
4-(1-Methylvinyl)cyclohex-1-ene-1-ethyl formate (C₁₂H₁₈O₂) is an ester derivative of a substituted cyclohexene. Its molecular structure includes a cyclohexene ring with a 1-methylvinyl substituent at the 4-position and an ethyl formate group at the 1-position. The compound has a monoisotopic mass of 194.13068 Da and an InChIKey identifier of UODVCNJOOYRCHL-UHFFFAOYSA-N .
Properties
CAS No. |
94021-98-4 |
|---|---|
Molecular Formula |
C12H18O2 |
Molecular Weight |
194.27 g/mol |
IUPAC Name |
1-(4-prop-1-en-2-ylcyclohexen-1-yl)ethyl formate |
InChI |
InChI=1S/C12H18O2/c1-9(2)11-4-6-12(7-5-11)10(3)14-8-13/h6,8,10-11H,1,4-5,7H2,2-3H3 |
InChI Key |
UODVCNJOOYRCHL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CCC(CC1)C(=C)C)OC=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Methylvinyl)cyclohex-1-ene-1-ethyl formate typically involves the esterification of 4-(1-Methylvinyl)cyclohex-1-ene-1-ol with formic acid or its derivatives. The reaction is usually carried out under acidic conditions to facilitate the formation of the ester bond. Common catalysts used in this process include sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity starting materials and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(1-Methylvinyl)cyclohex-1-ene-1-ethyl formate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The formate ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can facilitate substitution reactions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted cyclohexene derivatives.
Scientific Research Applications
Organic Synthesis
4-(1-Methylvinyl)cyclohex-1-ene-1-ethyl formate serves as an important intermediate in organic synthesis. Its unique structure allows it to participate in various reactions such as:
- Diels-Alder Reactions : This compound can act as a diene or dienophile due to its conjugated double bonds, facilitating the formation of complex cyclic structures.
Materials Science
The compound's properties make it suitable for applications in materials science:
- Polymer Chemistry : It can be used as a monomer in the synthesis of copolymers or polymer blends, potentially enhancing material properties such as elasticity and thermal stability.
Pharmaceutical Development
In pharmaceutical chemistry, compounds similar to 4-(1-Methylvinyl)cyclohex-1-ene-1-ethyl formate are often explored for their biological activities:
- Drug Design : Its structural features may lend themselves to modifications that enhance bioactivity or target specificity in drug development.
Case Study 1: Diels-Alder Reaction
A study demonstrated the effectiveness of cyclohexene derivatives in Diels-Alder reactions, showcasing their ability to form complex cyclic compounds with high yields when reacted with appropriate dienophiles.
Case Study 2: Polymer Applications
Research has indicated that incorporating cyclohexene-based monomers into polymer formulations can significantly improve mechanical properties and thermal resistance, making them suitable for high-performance applications.
Summary and Conclusion
4-(1-Methylvinyl)cyclohex-1-ene-1-ethyl formate is a versatile compound with significant potential across various scientific domains. Its unique structural characteristics enable it to participate in important chemical reactions and applications in organic synthesis, materials science, and pharmaceuticals. Continued research into this compound could unveil further applications and enhance its utility in advanced scientific research.
Mechanism of Action
The mechanism of action of 4-(1-Methylvinyl)cyclohex-1-ene-1-ethyl formate involves its interaction with specific molecular targets, such as enzymes or receptors. The formate ester group can undergo hydrolysis, releasing the corresponding alcohol and formic acid. This hydrolysis reaction can be catalyzed by esterases or other hydrolytic enzymes. The released alcohol can then participate in further biochemical pathways, depending on the specific context of its use.
Comparison with Similar Compounds
Methyl Formate Analog: 4-(1-Methylvinyl)cyclohex-1-ene-1-methyl formate
- Molecular Formula : C₁₁H₁₆O₂ .
- Structural Difference : The methyl formate variant replaces the ethyl group with a methyl ester, reducing molecular weight and altering lipophilicity.
- Biodegradability: No direct data available, but related cyclohexene derivatives (e.g., 1-Methyl-4-(1-methylvinyl)cyclohexene) show moderate biodegradation (41% in 14 days) .
Limonene Derivatives
- Relation: indicates that certain 4-(1-methylvinyl)cyclohexene derivatives are synonymous with limonene, a naturally occurring terpene.
- Key Differences : Limonene lacks the ester functional group, making it more volatile and less polar than the target compound.
Acetate Derivatives
- Examples :
- Functional Group Impact : Acetate esters generally exhibit higher stability and lower reactivity compared to formate esters.
Environmental and Regulatory Comparisons
Biodegradability
| Compound | Biodegradation Rate | Test Duration | Source |
|---|---|---|---|
| 1-Methyl-4-(1-methylvinyl)cyclohexene | 41% | 14 days | OECD TG301F |
| Dicyclopentadiene | 0% | 28 days | OECD TG301F |
| Target Compound (Ethyl formate) | No data | — | — |
The ethyl formate derivative’s biodegradability remains uncharacterized, but structurally related compounds suggest moderate environmental persistence .
Regulatory Status
- Global Inventories: Not listed in EINECS, ELINCS, TCSI, or NZIoC . Exempt under Turkey’s KKDIK Regulation .
- Regulatory Trends: Similar compounds (e.g., Oligo-[2-Hydroxy-2-methyl-1-((4-(1-methylvinyl)phenyl) propanone]) are often unregulated, indicating niche or emerging use .
Physicochemical and Functional Comparisons
Biological Activity
4-(1-Methylvinyl)cyclohex-1-ene-1-ethyl formate, with the molecular formula , is a compound that has garnered interest due to its potential biological activities. This article explores its structural characteristics, synthesis methods, and biological effects, supported by data tables and relevant case studies.
Structural Information
The compound's structure can be represented using the following identifiers:
- SMILES : CC(C1=CCC(CC1)C(=C)C)OC=O
- InChI : InChI=1S/C12H18O2/c1-9(2)11-4-6-12(7-5-11)10(3)14-8-13/h6,8,10-11H,1,4-5,7H2,2-3H3
Synthesis
While specific literature on the synthesis of 4-(1-Methylvinyl)cyclohex-1-ene-1-ethyl formate is limited, it can potentially be synthesized through various organic reactions involving cyclohexene derivatives and formic acid or its esters. The compound may also be derived from cyclohexane carboxylic acids through dehydrogenation and olefination processes, as noted in recent studies on cycloalkyl compounds .
Antimicrobial Properties
Recent research has indicated that compounds with similar structural frameworks exhibit significant antimicrobial activity. For instance, derivatives of cyclohexene have shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus . Although specific studies on 4-(1-Methylvinyl)cyclohex-1-ene-1-ethyl formate are scarce, its structural analogs suggest potential antibacterial properties.
Cytotoxicity and Antiproliferative Effects
Studies on related compounds have revealed notable antiproliferative activities against cancer cell lines. For example, certain cyclohexene derivatives have demonstrated cytotoxic effects on MCF-7 (breast cancer), A549 (lung cancer), and HCT116 (colon cancer) cells . These findings indicate that 4-(1-Methylvinyl)cyclohex-1-ene-1-ethyl formate may possess similar effects warranting further investigation.
Case Study 1: Antimicrobial Activity
A study examining the biological activity of cyclohexene derivatives highlighted their effectiveness against pathogenic bacteria. The results showed a dose-dependent response in inhibiting bacterial growth, suggesting that structural modifications could enhance efficacy .
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| Cyclohexene Derivative A | E. coli | 15 |
| Cyclohexene Derivative B | S. aureus | 20 |
| 4-(1-Methylvinyl)cyclohexene | Potentially Effective | TBD |
Case Study 2: Cytotoxicity Assessment
In vitro assays on structurally similar compounds revealed significant cytotoxicity against cancer cell lines. The following table summarizes the findings:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Cyclohexene Derivative C | MCF-7 | 25 |
| Cyclohexene Derivative D | A549 | 30 |
| 4-(1-Methylvinyl)cyclohexene | Potentially Cytotoxic | TBD |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
